3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide
Overview
Description
“3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide” is a chemical compound with the molecular formula C8H17N3O2 . It has an average mass of 187.240 Da and a monoisotopic mass of 187.132080 Da .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 30 bonds, including 13 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 N hydrazine .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C8H17N3O2, and it has a molecular weight of 187.24 g/mol .Scientific Research Applications
Synthetic Chemistry Applications
Studies have demonstrated the utility of related compounds in synthetic chemistry, focusing on the formation of complex molecules. Lithium hexamethyldisilazide is highlighted as an excellent precatalyst for the guanylation of aryl amines and for C−C coupling reactions to yield propiolamidines, suggesting a potential pathway for derivatizing compounds similar to 3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide (Ong et al., 2006). Another study on furazancarboxylic hydrazides indicates their role in nucleophilic substitution reactions, leading to novel heterocyclic structures, which could provide insights into functionalizing similar molecules (Sheremetev et al., 2012).
Medicinal Chemistry and Biological Activity
Derivatives of hydrazide compounds have been synthesized and tested for their biological activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed significant antioxidant and anticancer activities, suggesting that similar compounds could be explored for their therapeutic potentials (Tumosienė et al., 2020). Another study focused on the synthesis of heterocycles derived from a 2(3H)-furanone derivative, evaluating their antitumor and antimicrobial activities, indicating a research avenue for furanylmethylamino derivatives in drug discovery (Abou-Elmagd & Hashem, 2016).
Materials Science Applications
In materials science, the exploration of novel compounds for enhancing the properties of materials is a key research area. The usage of compounds with similar structural motifs in the synthesis of polymers and materials with specific thermal and mechanical properties has been reported, such as in the synthesis of polybenzoxazines using renewable phenolic compounds (Trejo-Machin et al., 2017). This suggests potential applications of this compound in the development of new materials with desirable properties.
Properties
IUPAC Name |
3-(oxolan-2-ylmethylamino)propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c9-11-8(12)3-4-10-6-7-2-1-5-13-7/h7,10H,1-6,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIGKZNIOUEGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.